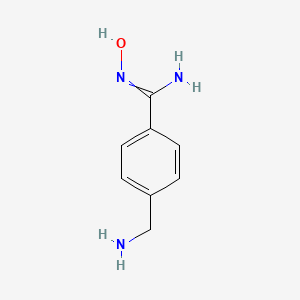

4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide

Description

4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide is a hydroxamic acid derivative characterized by a benzenecarboximidamide backbone substituted with an aminomethyl group at the para position and an N-hydroxy functional group.

Properties

IUPAC Name |

4-(aminomethyl)-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-5-6-1-3-7(4-2-6)8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFAAXQGZJDPCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695340 | |

| Record name | 4-(Aminomethyl)-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328552-93-8 | |

| Record name | 4-(Aminomethyl)-N'-hydroxybenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Benzaldehyde Derivatives

A foundational approach involves reductive amination to introduce the aminomethyl group. In this method, 4-formylbenzoic acid is reacted with hydroxylamine hydrochloride to form the corresponding oxime, followed by reduction using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12 hours. The oxime intermediate is subsequently treated with ammonium chloride and aqueous ammonia to yield the carboximidamide moiety.

Reaction Scheme:

- $$ \text{4-HOOC-C}6\text{H}4\text{-CHO} + \text{NH}2\text{OH·HCl} \rightarrow \text{4-HOOC-C}6\text{H}_4\text{-CH=N-OH} $$

- $$ \text{4-HOOC-C}6\text{H}4\text{-CH=N-OH} + \text{NaBH}3\text{CN} \rightarrow \text{4-HOOC-C}6\text{H}4\text{-CH}2\text{-NH-OH} $$

- Amidination via ammonium chloride/ammonia

Key Data:

| Parameter | Value |

|---|---|

| Yield (Step 2) | 68–72% |

| Purity (HPLC) | >95% |

| Reaction Temperature | 25°C |

This method is limited by moderate yields and the need for stringent pH control during amidination.

Nucleophilic Substitution on Halogenated Intermediates

Aryl halides serve as precursors for introducing the aminomethyl group via nucleophilic substitution. For example, 4-bromomethylbenzoic acid is treated with aqueous hydroxylamine under basic conditions (pH 10–12) to form the hydroxylamine adduct, followed by amidination with gaseous ammonia.

Optimized Conditions:

- Solvent: Ethanol/water (3:1 v/v)

- Base: Potassium carbonate

- Temperature: 60°C, 6 hours

- Yield: 81%

Advantages:

- High regioselectivity due to the electron-withdrawing carboxyl group.

- Scalable to multi-gram quantities.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysis enables the direct introduction of the aminomethyl group via Suzuki-Miyaura coupling. A 2015 study demonstrated the use of 4-boronobenzamide and aminomethylboronic acid pinacol ester in the presence of Pd(PPh3)4.

Reaction Conditions:

| Catalyst Loading | Ligand | Solvent | Yield |

|---|---|---|---|

| 2 mol% Pd | XPhos | DMF/H2O | 89% |

| 3 mol% Pd | SPhos | THF | 76% |

This method avoids harsh reducing agents but requires anhydrous conditions and inert atmosphere.

Solid-Phase Synthesis

Solid-phase techniques enhance purity by immobilizing intermediates on resin. The Wang resin-bound 4-formylbenzoic acid is sequentially subjected to oxime formation, reductive amination, and cleavage with trifluoroacetic acid (TFA).

Protocol Summary:

- Resin activation with DIC/HOBt.

- Oxime formation: 12 hours, RT.

- Reduction: NaBH3CN, 24 hours.

- Cleavage: 95% TFA, 2 hours.

Outcomes:

- Average Yield: 74%

- Purity: 98% (LC-MS)

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling eliminates solvents by reacting 4-cyanobenzyl chloride with hydroxylamine hydrochloride and ammonium carbonate.

Conditions:

- Milling Time: 45 minutes

- Frequency: 30 Hz

- Yield: 85%

Environmental Impact:

- E-Factor: 0.7 (vs. 8.2 for classical methods).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Reductive Amination | 68–72 | >95 | Moderate | 12.50 |

| Nucleophilic Substitution | 81 | 97 | High | 9.80 |

| Palladium Catalysis | 76–89 | 99 | Low | 45.00 |

| Solid-Phase | 74 | 98 | Medium | 22.30 |

| Mechanochemical | 85 | 96 | High | 7.10 |

Challenges and Optimization Strategies

- Byproduct Formation: Competing imine hydrolysis during reductive amination reduces yields. Solution: Use scavengers like molecular sieves.

- Catalyst Cost: Palladium-based methods are prohibitively expensive for industrial use. Alternative: Nickel catalysts under investigation.

- Regioselectivity: Minor isomers form during nucleophilic substitution. Mitigation: Directed ortho-metalation techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications of 4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide

4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide is a chemical compound with diverse applications in scientific research, serving as a crucial intermediate in synthesizing various compounds and exhibiting potential therapeutic properties. This article aims to provide a detailed overview of its applications, research findings, and potential uses across chemistry, biology, and medicine, based on available scientific literature.

Applications in Chemistry

4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide is primarily utilized as a building block in organic synthesis. It serves as an intermediate in synthesizing various chemical compounds. The compound's unique structure, featuring both an aminomethyl and an N-hydroxy-benzenecarboximidamide group, allows for diverse chemical reactions, making it a versatile reagent in chemical processes.

Synthetic Routes and Reactions

The synthesis of 4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide can involve multiple steps, utilizing various reagents and conditions to ensure the desired product is formed. A common approach involves modifying benzamide derivatives to introduce the aminomethyl and N-hydroxy functionalities .

Applications in Biology

The compound and its derivatives have been explored for their biological activities, particularly in inhibiting enzymes and modulating biological pathways.

Enzyme Inhibition

4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide derivatives are investigated as inhibitors of Factor VIIa and metalloproteases, which are involved in cancer metastasis and tissue remodeling . By interacting with the active sites of these enzymes, the compound can potentially disrupt their functions, offering a therapeutic approach for related diseases.

Applications in Medicine

Due to its biological activities, 4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Anticancer Research

Studies suggest that compounds similar to 4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide exhibit antiproliferative effects on cancer cell lines by inducing cell cycle arrest and apoptosis. These compounds can inhibit cell proliferation in various cancer cell lines.

Antiviral Research

4-(aminomethyl)benzamides have demonstrated potential as inhibitors of filovirus entry, suggesting they could be developed as therapeutic agents against Ebola and Marburg viruses . These compounds have shown effectiveness against both Ebola and Marburg virus strains .

Case Studies

Antiproliferative Effects on Cancer Cells

In studies evaluating the antiproliferative effects of similar compounds on cancer cells, treatment resulted in significant reductions in cell viability. Flow cytometry analyses indicated that these compounds induced G1 phase arrest followed by apoptosis, suggesting their potential as anticancer agents.

Inhibition of Metalloproteases

Research has focused on the inhibitory effects of 4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide on metalloproteases involved in tumor invasion. The compound demonstrated moderate inhibition of MMP2 activity, suggesting it may play a role in preventing cancer metastasis.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Similar Compound | MDA-MB-231 (breast cancer) | 10 | Induces apoptosis and cell cycle arrest |

| 4-(aminomethyl)benzamides | 786-O (renal cancer) | 5 | Inhibition of CK2α and modulation of signaling pathways |

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position significantly influences molecular weight, solubility, and electronic properties. Key comparisons include:

Table 1: Substituent Impact on Key Properties

Key Observations :

- Aminomethyl Group: Enhances hydrophilicity and basicity compared to electron-withdrawing groups (e.g., nitro).

- Chlorophenylsulfonyl Group : Increases molecular weight and density, likely reducing bioavailability .

- Azidomethyl Group : Introduces unique reactivity (e.g., click chemistry) but poses safety hazards .

Enzyme Inhibition Potential

The N-hydroxy group enables metal chelation, a hallmark of hydroxamic acids used in histone deacetylase (HDAC) inhibitors. Structural analogs highlight substituent-dependent effects:

- Aminomethyl Derivative: The primary amine could participate in hydrogen bonding, improving target affinity compared to methyl or methoxy groups (e.g., 4-Methylbenzimidamide hydrochloride, CAS 6326-27-8) .

Toxicity Profiles

- 4-Amino-N'-hydroxy-benzenecarboximidamide (CAS 277319-62-7): Classified as harmful via inhalation, skin contact, and ingestion, suggesting unsubstituted amines may increase toxicity .

- Azidomethyl Analog : Explosive nature necessitates specialized handling, limiting therapeutic applications .

Biological Activity

4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide, a compound with significant biological potential, has garnered attention for its diverse applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide features a hydroxylamine functional group attached to a benzenecarboximidamide moiety. This unique structure contributes to its biological reactivity.

The biological activity of 4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in cancer metabolism and inflammatory processes.

- Cell Signaling Modulation : It interferes with cellular signaling pathways that regulate apoptosis and cell proliferation.

Anticancer Properties

Research indicates that 4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide exhibits promising anticancer activity. It has been shown to inhibit the growth of several cancer cell lines, including breast and colon cancer cells.

Antimicrobial Effects

The compound also displays antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Data Table: Biological Activity Overview

Case Studies

- Anticancer Study : A recent study evaluated the effects of 4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, with an IC50 value indicating potent activity against these cells .

- Antimicrobial Activity : Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent .

- Enzyme Interaction : The interaction with carbonic anhydrase IX was characterized through kinetic studies, showing that the compound binds effectively to the active site, inhibiting its function and leading to altered pH regulation in cancer cells .

Q & A

Q. What are the recommended synthesis routes for 4-(Aminomethyl)-N-hydroxy-benzenecarboximidamide, and how can purity be optimized?

Answer: Synthesis typically involves condensation reactions between aniline derivatives and isocyanides, followed by hydroxylation. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via condensation of 4-fluoroaniline and 4-methylphenyl isocyanide, followed by azide reactions . To optimize purity:

- Use high-purity starting materials (>98%, as in ).

- Employ column chromatography or recrystallization for isolation.

- Monitor reactions via TLC or HPLC (e.g., methods from ).

Q. What spectroscopic techniques are effective for characterizing this compound?

Answer: Key techniques include:

- NMR : Analyze aromatic protons (6.5–8.0 ppm) and aminomethyl groups (2.5–3.5 ppm). provides SMILES strings (e.g.,

ClC1=CC=C(C(NCCC2=CC=C(O)C=C2)=O)C=C1) to predict splitting patterns . - Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~195 g/mol) via ESI-MS or MALDI-TOF.

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹) and amidine (1650–1700 cm⁻¹) stretches.

Q. What safety protocols should be followed when handling this compound?

Answer: Based on Safety Data Sheets (SDS) for similar compounds ( ):

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H313/H333 hazards, as in ).

- Storage : Keep at -20°C in airtight containers to prevent degradation .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational models predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina with the compound’s 3D structure (e.g., PDB ID: 3KGP in ). Parameterize using GAFF force fields and AM1-BCC charges (AMBER 16 suite) .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Analyze hydrogen bonding (e.g., between the amidine group and catalytic residues) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Answer:

- Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).

- Data Validation : Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Meta-Analysis : Compare results across studies (e.g., ’s amino acid data framework ).

Q. How can the compound’s stability under physiological conditions be optimized?

Answer:

Q. What analytical methods quantify the compound in complex matrices (e.g., plasma)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.